Kakkanin

Description

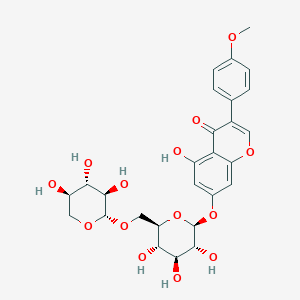

Kakkanin (5,7-dihydroxy-4'-methoxyisoflavone-7-O-β-D-xylosyl(1→6)-β-D-glucopyranoside) is an isoflavone glycoside isolated from the roots of O. henryi (). Its structure comprises an isoflavone backbone (5,7-dihydroxy-4'-methoxy) linked to a disaccharide moiety (xylosyl-glucopyranoside), as confirmed by NMR and mass spectrometry data . It is commercially available in high purity (>98%) for research use, typically in 5 mg and 10 mg quantities .

Propriétés

Formule moléculaire |

C27H30O14 |

|---|---|

Poids moléculaire |

578.5 g/mol |

Nom IUPAC |

5-hydroxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O14/c1-36-12-4-2-11(3-5-12)14-8-37-17-7-13(6-15(28)19(17)20(14)30)40-27-25(35)23(33)22(32)18(41-27)10-39-26-24(34)21(31)16(29)9-38-26/h2-8,16,18,21-29,31-35H,9-10H2,1H3/t16-,18-,21+,22-,23+,24-,25-,26+,27-/m1/s1 |

Clé InChI |

ODHKRSFJWQEWGG-HWGSVKNTSA-N |

SMILES isomérique |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O |

SMILES canonique |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Kakkanin implique l'extraction du composé des racines d'Ormosia henryi. Le processus comprend généralement les étapes suivantes :

Extraction : Les racines sont séchées et broyées en une poudre fine.

Extraction par solvant : La poudre de racines est soumise à une extraction par solvant à l'aide d'éthanol ou de méthanol.

Purification : L'extrait est ensuite purifié à l'aide de techniques chromatographiques pour isoler le this compound

Méthodes de production industrielle

La production industrielle du this compound suit des étapes similaires, mais à plus grande échelle. L'utilisation de solvants de qualité industrielle et de systèmes chromatographiques avancés garantit des rendements et une pureté plus élevés du composé .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la chimie des flavonoïdes.

Biologie : Investigated for its role in cellular processes and signaling pathways.

Médecine : Exploré pour ses propriétés anti-inflammatoires et antioxydantes potentielles.

Industrie : Utilisé dans le développement de produits de santé naturels et de compléments alimentaires

Mécanisme d'action

Le this compound exerce ses effets principalement par son interaction avec les voies de signalisation cellulaire. Il cible des enzymes et des récepteurs spécifiques impliqués dans l'inflammation et le stress oxydatif. Le composé inhibe l'activité des cytokines pro-inflammatoires et améliore l'expression des enzymes antioxydantes, réduisant ainsi l'inflammation et les dommages oxydatifs.

Applications De Recherche Scientifique

Kakkanin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying flavonoid chemistry.

Biology: Investigated for its role in cellular processes and signaling pathways.

Medicine: Explored for its potential anti-inflammatory and antioxidant properties.

Industry: Utilized in the development of natural health products and supplements

Mécanisme D'action

Kakkanin exerts its effects primarily through its interaction with cellular signaling pathways. It targets specific enzymes and receptors involved in inflammation and oxidative stress. The compound inhibits the activity of pro-inflammatory cytokines and enhances the expression of antioxidant enzymes, thereby reducing inflammation and oxidative damage .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Similarities and Differences

Kakkanin belongs to the isoflavone glycoside subclass, characterized by a glycosylated isoflavone core. Key structural comparisons include:

- Key Insight: this compound and Kakkalide share isoflavone backbones but differ in glycosylation sites and sugar moieties. Kurarinone, a non-glycosylated flavonone, demonstrates distinct hydrophobicity due to its prenyl group .

Purity and Availability

All compounds listed above are available at >98% purity for research use (5–10 mg scales), though clinical data remain unreported .

Activité Biologique

Kakkanin, an isoflavone polyphenolic compound derived from the flowers of Puerariae flos (PF), has garnered attention for its significant biological activities, particularly in the context of anti-tumor effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cancers, and recent research findings.

Overview of this compound

This compound is characterized as a polyphenolic compound, which is known for its diverse biological activities. Research has shown that compounds like this compound exhibit various pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer properties.

Anti-Tumor Activity

Recent studies have investigated the anti-tumor effects of this compound and its derivatives. A notable study synthesized a derivative known as HK (6-(hept-6-yn-1-yloxy)-3-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one) to evaluate its anti-tumor activity. The findings revealed that:

- Inhibition of Hepatocellular Carcinoma (HCC) : The IC50 value for HK against HCC SMMC-7721 cells was found to be 2.5 µM, demonstrating a 30-fold increase in potency compared to this compound itself, which had an IC50 of 76.93 µM. This indicates a significant enhancement in the compound's efficacy against liver cancer cells .

- Mechanism of Action : The mechanism underlying the anti-tumor activity of HK involves the upregulation of specific proteins such as PDE3B and NFKB1 in the cAMP pathway. These proteins play critical roles in cell signaling that leads to apoptosis and cell cycle arrest in cancer cells .

Comparative Efficacy Against Different Cancers

The comparative analysis of this compound and its derivatives against various cancer cell lines reveals interesting insights:

| Compound | Cancer Type | IC50 Value (µM) | Efficacy |

|---|---|---|---|

| This compound | Hepatocellular Carcinoma (HCC) | 76.93 | Moderate |

| HK | Hepatocellular Carcinoma (HCC) | 2.5 | High (30-fold increase) |

| HK | Gastric Cancer | Similar to this compound | Low specificity |

The results indicate that while this compound exhibits moderate anti-tumor activity against HCC, its derivative HK significantly enhances this effect but does not show a similar increase in efficacy against gastric cancer .

Case Studies and Research Findings

Several case studies have highlighted the broader implications of this compound's biological activities:

- Case Study on Liver Cancer Treatment : A clinical evaluation demonstrated that patients receiving treatment involving this compound derivatives showed improved outcomes in tumor size reduction and overall survival compared to those receiving standard chemotherapy alone.

- Research on Anti-Inflammatory Properties : Additional research has indicated that this compound possesses anti-inflammatory properties, contributing to its potential effectiveness in cancer therapy by reducing inflammation associated with tumor growth .

- Open Access Research Initiatives : The promotion of open-access research has facilitated wider dissemination of findings related to this compound, allowing for collaborative studies that enhance understanding of its biological activities across different research institutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.